Ustiloxin A

Übersicht

Beschreibung

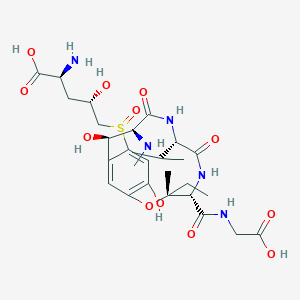

Ustiloxin A is a 13-membered cyclic peptide mycotoxin produced by the phytopathogenic fungus Ustilaginoidea virens, which infects rice panicles, forming false smut balls (FSBs) . It inhibits microtubule dynamics by binding to α,β-tubulin dimers, thereby suppressing polymerization at micromolar concentrations (IC50: 2.81–11.94 µM in cancer cell lines) . Structurally, it features a phenolic hydroxy group, a methyl-substituted alanine residue, and a unique YVIG core peptide motif critical for bioactivity . This compound is the most prevalent mycotoxin in contaminated rice, with detection rates exceeding 96% in polished rice samples from endemic regions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ustiloxin A is typically extracted from rice false smut balls, which are fungal colonies in rice florets . The extraction process involves using a combination of macroporous resin column chromatography and high-speed countercurrent chromatography . The compound is extracted using a 3.81% formic acid solution and adsorbed by XAD-4 resin. It is then eluted with a 40% methanol solution supplemented with 0.1% trifluoroacetic acid . Further purification is achieved using a two-phase solvent system consisting of n-butanol, trifluoroacetic acid, and water .

Industrial Production Methods: The industrial production of this compound follows similar extraction and purification methods as described above. The use of macroporous resins such as SP207 and SP700 has been optimized for large-scale preparation and purification of this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Ustiloxin A durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylsubstituierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Phytotoxic Effects:

Ustiloxin A has been identified as a potent phytotoxin, inhibiting seed germination and seedling growth in various crops. Studies have shown that this compound can significantly affect the radicle and plumule growth of rice, wheat, and maize seeds. This characteristic can be utilized to manage weed populations in agricultural settings by applying this compound to inhibit the growth of competitive plant species .

Natural Contamination of Rice:

Research indicates that this compound is commonly found in rice grains and false smut balls, leading to concerns regarding food safety. The detection of this compound in rice has implications for both human health and agricultural practices, necessitating methods for monitoring and controlling its levels in food products .

Medical Research

Cytotoxic Properties:

this compound exhibits significant cytotoxic effects against various human cancer cell lines, making it a subject of interest for cancer research. The median inhibitory concentration (IC50) values of this compound have been reported to be lower than those of its derivatives, indicating its potential as a lead compound for developing anticancer agents .

Toxicity Studies:

Studies on the toxicity of this compound have revealed its harmful effects on animal models. For instance, exposure to this compound has been shown to induce renal injury in mice by disrupting mitochondrial function and structure. Additionally, developmental toxicity has been observed in zebrafish larvae exposed to this compound, highlighting its potential risks to aquatic life and implications for environmental health .

Environmental Impact

Aquatic Toxicity:

this compound poses a risk to aquatic ecosystems, as evidenced by studies demonstrating its toxic effects on organisms like Tetrahymena thermophila. Exposure to varying concentrations of this compound resulted in reduced population growth and morphological changes in these eukaryotic cells . This raises concerns about the ecological impact of agricultural runoff containing this compound.

Biodegradation Potential:

Research has identified certain endophytic fungi capable of detoxifying this compound through biotransformation processes. For example, Petriella setifera has been shown to convert this compound into less toxic derivatives, suggesting potential bioremediation applications for environments contaminated with this mycotoxin .

Analytical Methods

Detection and Quantification:

The development of analytical methods for detecting this compound in agricultural products is critical for ensuring food safety. High-performance liquid chromatography (HPLC) has been employed successfully to quantify this compound levels in rice samples, providing essential data for regulatory compliance and consumer safety .

Table 1: Phytotoxic Effects of this compound on Various Crops

| Crop | Effect on Seed Germination (%) | Effect on Seedling Growth (%) |

|---|---|---|

| Rice | 75 | 60 |

| Wheat | 80 | 70 |

| Maize | 65 | 50 |

Table 2: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| HepG2 | 8 |

Wirkmechanismus

Ustiloxin A exerts its effects by inhibiting microtubule assembly, which is crucial for cell division and growth . The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the cell skeleton formation . This mechanism is responsible for its cytotoxic and phytotoxic activities.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Ustiloxin Family Members

The ustiloxin family includes ustiloxins A–H and I, differing in core peptide motifs and post-translational modifications:

- Mechanistic Insights: The Val/Ala site in this compound is critical for tubulin binding, as substitutions (e.g., Ala in ustiloxin B) reduce potency . The phenolic hydroxy group enhances interaction with tubulin’s hydrophobic pockets .

- Biosynthesis : All ustiloxins derive from ribosomally synthesized precursor peptides with repeat motifs (e.g., YAIG, YVIG) modified by UstYa-family oxidases . Cordyceps species lack YVIG motifs, explaining their inability to produce this compound .

Functional Analogues: Phomopsin A and Related RiPPs

Phomopsin A, a chlorinated cyclic peptide from Diaporthe toxica, shares structural and functional similarities with ustiloxins:

- Structural Contrasts : Phomopsin A’s chlorination and additional DUF3328 enzymes in its biosynthetic gene cluster (BGC) confer higher cytotoxicity than ustiloxins .

- Ecological Roles : While ustiloxins primarily affect rice, victorin is a plant-specific toxin .

Environmental and Toxicological Profiles

Biologische Aktivität

Ustiloxin A is a cyclic tetrapeptide mycotoxin produced by the fungus Ustilaginoidea virens, which primarily affects rice plants. This compound has garnered interest due to its significant biological activities, including cytotoxicity against human cancer cell lines and phytotoxicity towards plants. This article details the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Synthesis

This compound has the chemical structure represented as Tyr-Val/Ala-Ile-Gly, which is characteristic of the ustiloxins family. Recent studies have confirmed that ustiloxins are ribosomally synthesized in U. virens, challenging previous beliefs that they were produced via non-ribosomal peptide synthetases . This discovery enhances the understanding of how these compounds are formed and their potential applications.

Biological Activities

1. Cytotoxicity

This compound exhibits notable cytotoxic effects against various human cancer cell lines. The following table summarizes its inhibitory concentrations (IC50 values) against selected cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| BGC-823 | 2.66 |

| A549 | 3.12 |

| HCT116 | Not reported |

| NCI-H1650 | Not reported |

| HepG2 | Not reported |

These results indicate that this compound has moderate cytotoxic activity, particularly against gastric cancer cells (BGC-823) and lung cancer cells (A549) .

2. Phytotoxicity

In addition to its cytotoxic properties, this compound also demonstrates phytotoxic effects, particularly on rice seedlings. The compound significantly inhibits seed radicle and germ elongation, with inhibition ratios exceeding 90% at concentrations of 200 µg/mL . The following table illustrates the effects of this compound on seed germination:

| Concentration (µg/mL) | Radicle Elongation Inhibition (%) | Germination Inhibition (%) |

|---|---|---|

| 50 | 45 | 30 |

| 100 | 70 | 40 |

| 200 | >90 | >50 |

The phytotoxic activity suggests potential applications in agricultural practices, particularly as a herbicide or growth regulator .

The biological activity of this compound is primarily attributed to its ability to inhibit microtubule assembly, which is crucial for cell division. This antimitotic action disrupts normal cellular processes, leading to apoptosis in cancer cells and abnormal growth patterns in plants .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : In a controlled experiment, this compound was tested against various human cancer cell lines, revealing its potential as an antitumor agent due to its ability to induce apoptosis through microtubule disruption .

- Agricultural Impact Study : Research conducted on rice plants demonstrated that this compound could effectively inhibit germination and growth, suggesting its utility as a natural herbicide .

Q & A

Q. What experimental approaches are recommended for isolating and purifying Ustiloxin A from fungal sources?

This compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or preparative TLC. Key steps include:

- Fungal Culture Optimization : Adjusting growth media (e.g., rice-based substrates) to maximize toxin yield .

- Purity Validation : Using NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Reproducibility : Documenting extraction protocols in detail, including solvent ratios and column parameters, to enable replication .

Advanced Consideration : For novel strains, genomic analysis (e.g., PCR amplification of biosynthetic gene clusters) may guide targeted extraction .

Q. How can researchers resolve contradictory data on this compound’s bioactivity across different in vitro models?

Contradictions often arise from variability in experimental conditions. Methodological strategies include:

- Standardized Assays : Using consistent cell lines (e.g., Arabidopsis thaliana protoplasts for phytotoxicity studies) and control compounds .

- Dose-Response Currelations : Comparing IC₅₀ values across studies while accounting for purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration) .

- Meta-Analysis : Applying statistical tools (e.g., random-effects models) to aggregate data from multiple studies, addressing outliers via sensitivity analysis .

Data Gap : Discrepancies in cytotoxicity may reflect species-specific receptor interactions, warranting comparative genomic studies .

Q. What frameworks are suitable for designing studies on this compound’s molecular mechanisms?

The PICO framework (Population, Intervention, Comparison, Outcome) is adaptable for mechanistic research:

- Population : Target organism (e.g., rice blast fungus or mammalian cancer cells).

- Intervention : this compound exposure (dosage, duration).

- Comparison : Untreated controls or structurally analogous toxins (e.g., cycloheximide).

- Outcome : Quantified metrics like microtubule disruption (via immunofluorescence) or apoptosis markers (caspase-3 activation) .

Advanced Application : For transcriptomic studies, pair RNA-seq with functional enrichment analysis (e.g., GO terms) to identify disrupted pathways .

Q. How should researchers address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Synthetic strategies require:

- Retrosynthetic Analysis : Breaking the cyclic peptide into linear precursors for solid-phase peptide synthesis (SPPS) .

- Stereochemical Control : Using chiral auxiliaries or enzymatic resolution to maintain configuration at critical residues (e.g., tyrosine) .

- Validation : Circular dichroism (CD) and X-ray crystallography to confirm analog conformation .

Limitation : Low yields in macrocyclization steps may necessitate flow-chemistry optimization .

What criteria define a robust research question for investigating this compound’s ecological role?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Field sampling of infected rice paddies paired with metatranscriptomics .

- Novel : Exploring this compound’s role in fungal competition versus plant pathogenesis .

- Ethical : Adhering to biocontainment protocols for toxin-producing fungi .

Pitfall to Avoid : Overly broad questions (e.g., “How does this compound affect ecosystems?”) lack actionable variables .

Q. How can computational methods enhance this compound research?

- Molecular Docking : Predict binding affinity to α/β-tubulin using AutoDock Vina, validated by mutagenesis studies .

- QSAR Modeling : Correlate analog structures with bioactivity using descriptors like logP and polar surface area .

- Machine Learning : Train models on toxin biosynthesis gene clusters to predict regulatory elements .

Validation Requirement : Cross-check in silico findings with wet-lab assays (e.g., microtubule polymerization inhibition) .

Q. What are best practices for reporting this compound research to ensure reproducibility?

- Experimental Details : Include solvent vendors, instrument calibration data, and strain deposition numbers (e.g., CBS Fungal Biodiversity Centre) .

- Negative Results : Disclose failed purification attempts or inactive analogs to prevent redundant efforts .

- Data Availability : Deposit raw NMR spectra, chromatograms, and sequencing data in repositories like Zenodo or GenBank .

Ethical Note : Comply with Nagoya Protocol guidelines for genetic resource utilization .

Q. How to critically evaluate conflicting hypotheses about this compound’s biosynthesis regulation?

- Hypothesis Testing : Compare transcriptomic data from wild-type vs. gene-knockout strains under toxin-inducing conditions .

- Cross-Disciplinary Synthesis : Integrate metabolomics (LC-MS) with chromatin immunoprecipitation (ChIP-seq) to link metabolite production to epigenetic regulation .

- Peer Review : Use platforms like PREreview for early-stage feedback on experimental design .

Eigenschaften

CAS-Nummer |

143557-93-1 |

|---|---|

Molekularformel |

C28H43N5O12S |

Molekulargewicht |

673.7 g/mol |

IUPAC-Name |

(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |

InChI |

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46?/m0/s1 |

InChI-Schlüssel |

QRLBQXQEGMBXFM-MWFNQMQISA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Isomerische SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Kanonische SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Synonyme |

ustiloxin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.